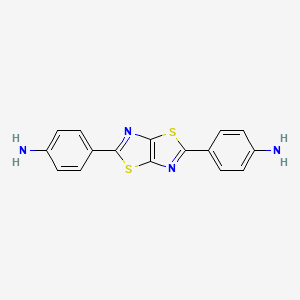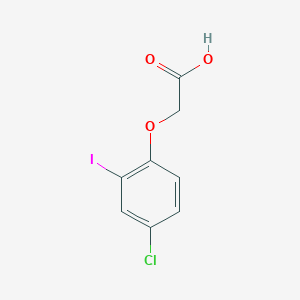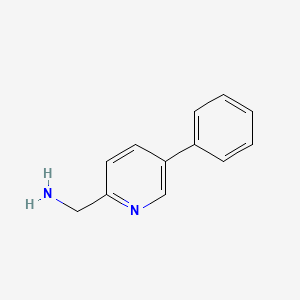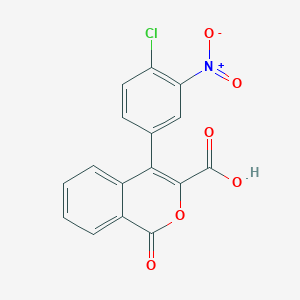
4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine
Vue d'ensemble
Description
4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine is a useful research compound. Its molecular formula is C16H12N4S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
The antimicrobial properties of thiazole derivatives have been extensively studied. Abdelhamid et al. (2010) synthesized a series of compounds containing the thiazole moiety and tested them against various microorganisms. Their research highlighted the thiazole ring's significance in developing potential antimicrobial agents. Similarly, Bikobo et al. (2017) explored N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives for their antimicrobial activity, indicating some molecules exhibited higher potency than reference drugs against pathogenic strains, with a notable effectiveness against Gram-positive bacteria (Abdelhamid, A., Abdelall, Eman K. A., Abdel-Riheem, Nadia A., & Ahmed, S., 2010); (Bikobo, D., Vodnar, D., Stana, A., Tiperciuc, B., Nastasă, C., Douchet, Maxime, & Oniga, O., 2017).
Organic Electronics and Luminescence
Zhang et al. (2016) demonstrated the application of thiazolo[5,4-d]thiazole derivatives in organic electronics, specifically in white organic light-emitting diodes (WOLEDs). Their study showcased how the polarity of the surrounding media could tune the emission from blue to yellow, emphasizing the thiazole core's versatility in optoelectronic applications (Zhang, Zhiyun, Chen, Yi‐An, Hung, W., Tang, Wei-Feng, Hsu, Yen-Hao, Chen, Chi-Lin, Meng, Fan‐Yi, & Chou, P., 2016).
Synthesis of Complex Heterocyclic Compounds
Thiazole derivatives serve as key intermediates in synthesizing complex heterocyclic structures with potential biological activities. Shahana and Yardily (2020) conducted spectral characterization and docking studies on novel thiazole compounds, illustrating their structural optimization and potential antibacterial activity through molecular docking studies. This underscores the thiazole scaffold's utility in designing compounds with desired biological properties (Shahana, M., & Yardily, A., 2020).
Mécanisme D'action
Target of Action
This compound belongs to the thiazolothiazole class of compounds , which have been studied for their potential applications in various fields due to their planar and rigid backbone as well as an extended π-conjugated structure . .
Mode of Action
As a member of the thiazolothiazole class of compounds, it may interact with its targets through its planar and rigid backbone, as well as its extended π-conjugated structure
Biochemical Pathways
Thiazolothiazoles have been noted for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . .
Pharmacokinetics
The compound’s predicted boiling point is 537.9±60.0 °C, and its predicted density is 1.438±0.06 g/cm3
Result of Action
As a member of the thiazolothiazole class of compounds, it may have potential applications in the field of organic electronics . .
Analyse Biochimique
Biochemical Properties
NSC33623 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of NSC33623 is with enzymes involved in oxidative stress responses. The compound has been shown to inhibit certain oxidoreductases, thereby modulating the redox state within cells. Additionally, NSC33623 interacts with proteins involved in signal transduction pathways, such as kinases and phosphatases, altering their activity and impacting downstream signaling events .
Cellular Effects
The effects of NSC33623 on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. NSC33623 has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, the compound alters the expression of genes involved in cell cycle regulation and stress responses. These changes in gene expression result in altered cellular metabolism, including shifts in glycolytic and oxidative phosphorylation pathways .
Molecular Mechanism
At the molecular level, NSC33623 exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of certain enzymes, inhibiting their activity. For example, NSC33623 has been shown to inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species (ROS). Additionally, NSC33623 can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NSC33623 change over time. The compound’s stability and degradation are important factors to consider. NSC33623 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that NSC33623 can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of NSC33623 vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, NSC33623 can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without adverse outcomes. These findings are crucial for determining the safe and effective use of NSC33623 in research and potential therapeutic applications .
Metabolic Pathways
NSC33623 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. Additionally, NSC33623 affects the levels of certain metabolites, such as ATP and NADH, which are critical for cellular energy production. Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, NSC33623 is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, NSC33623 can accumulate in specific compartments, such as the cytoplasm and nucleus. These localization patterns are influenced by the compound’s chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of NSC33623 is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, NSC33623 can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
4-[5-(4-aminophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c17-11-5-1-9(2-6-11)13-19-15-16(21-13)20-14(22-15)10-3-7-12(18)8-4-10/h1-8H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPVKIWILSJCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196059 | |
| Record name | 4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4416-79-9 | |
| Record name | 4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004416799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)
![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)
![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)







